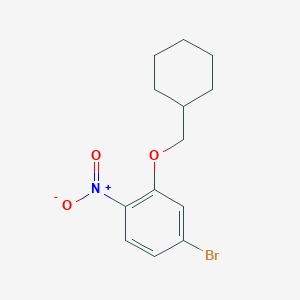

4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene

Overview

Description

Scientific Research Applications

Ultrasound-Assisted Preparation

A study by Harikumar and Rajendran (2014) demonstrated the use of ultrasound irradiation in the preparation of nitro aromatic ethers, providing insights into the synthesis process that could be applied to compounds like 4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene. Their research highlights the effectiveness of ultrasound in enhancing chemical reactions through a kinetic study of the preparation of 1-butoxy-4-nitrobenzene, potentially offering a method to synthesize similar compounds more efficiently (Harikumar & Rajendran, 2014).

Functionalized Alkoxyamine Initiators for Polymer Synthesis

Miura et al. (1999) discussed the synthesis of functionalized alkoxyamine initiators and their application in creating block copolymers. This research could provide a framework for the application of this compound in polymer synthesis, where similar functionalization techniques might be employed for advanced material creation (Miura, Hirota, Moto, & Yamada, 1999).

Frustrated Lewis Pairs and Aminoxyl Radicals

Sajid et al. (2012) explored the N,N-addition of frustrated Lewis pairs to nitric oxide, leading to the formation of unique aminoxyl radicals. Their findings suggest potential routes for the functionalization and application of nitrobenzene derivatives, including this compound, in creating novel radical species with specific chemical properties (Sajid et al., 2012).

Charge Transfer Complexes in Polymer Solar Cells

Fu et al. (2015) investigated the role of charge transfer complexes in improving the electron transfer process of polymer solar cells. By introducing a fluorescent inhibitor similar to this compound, they achieved an improvement in power conversion efficiency, indicating potential applications of such compounds in enhancing solar cell performance (Fu et al., 2015).

Nucleophilic Aromatic Substitution by Hydrogen

Gold, Miri, and Robinson (1980) provided insights into the role of sodium borohydride in nucleophilic aromatic substitution reactions, a process potentially applicable to the chemical transformations of this compound. Their research sheds light on the reaction mechanisms and intermediates, offering a basis for understanding how similar compounds might undergo substitution reactions (Gold, Miri, & Robinson, 1980).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-bromo-2-(cyclohexylmethoxy)-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUZRVLGCOQJPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1531532.png)

![3-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531533.png)

![6-Phenyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531535.png)

![(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclohexan-1-amine](/img/structure/B1531539.png)

![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1531544.png)

![(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531546.png)

amine](/img/structure/B1531547.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531548.png)